Product packaging for Direct Red 73(Cat. No.:CAS No. 6460-01-1)

Direct Red 73

Cat. No.: B15349959
CAS No.: 6460-01-1
M. Wt: 922.8 g/mol
InChI Key: ATRALPSKQPQOTB-UHFFFAOYSA-K
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Description

Acid Red 73 (C.I. 27290), an azo dye classified under the acid dye category, is widely used in the textile industry for coloring protein-based fibers such as wool and silk. Its molecular structure features a sulfonic acid group, enhancing water solubility and affinity for polar substrates. Due to its persistence in aquatic environments, Acid Red 73 has become a focus of environmental research, particularly regarding its adsorption and degradation in wastewater treatment systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H25N6Na3O12S3 B15349959 Direct Red 73 CAS No. 6460-01-1

Properties

CAS No.

6460-01-1

Molecular Formula

C38H25N6Na3O12S3

Molecular Weight

922.8 g/mol

IUPAC Name

trisodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C38H28N6O12S3.3Na/c1-20-4-2-3-5-31(20)42-44-35-33(59(54,55)56)19-24-16-26(10-13-30(24)37(35)46)40-38(47)39-25-9-12-29-23(15-25)18-32(58(51,52)53)34(36(29)45)43-41-27-8-6-22-17-28(57(48,49)50)11-7-21(22)14-27;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3

InChI Key

ATRALPSKQPQOTB-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Red 73 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

pH-Dependent Chromophore Behavior

The dye exhibits reversible structural changes under acidic/alkaline conditions:

  • Acidic (H₂SO₄) : Solution turns blue-purple due to protonation of azo groups .

  • Alkaline (NaOH) : Solution shifts to dark red via deprotonation and resonance stabilization .

These transitions involve tautomerism between hydrazone and quinone forms, as confirmed by UV-Vis spectral shifts .

Radical-Mediated Oxidation

In advanced oxidation processes (AOPs), sulfate radicals (SO₄^–- ) attack the azo bonds:

text
This compound + SO₄^–• → Intermediate products (amines, naphthoquinones) → CO₂ + H₂O + inorganic ions

Key findings :

  • Decolorization efficiency : 97.3% at 37.5 mg/L initial concentration, dropping to 55.4% at 300 mg/L due to reactive site competition .

  • Catalyst : Fe₃O₄@activated carbon (Fe₃O₄@AC) enhances radical generation under ultrasound (80 kHz, 7.7 W/mL) .

ConditionDecolorization (%)Time (min)
37.5 mg/L, 50°C97.35
300 mg/L, 50°C55.45
300 mg/L, 50°C99.030

Fungal Biodegradation

Aspergillus niger and Coriolopsis spp. degrade this compound via enzymatic pathways:

  • Optimal pH : 4.5–8.0 (acidic conditions favor lignin peroxidase activity) .

  • Mechanism : Adsorption on fungal mycelia followed by azo reductase cleavage .

Fungal StrainDegradation Efficiency (%)pH Range
Aspergillus niger85–902.0–8.0
Coriolopsis sp.78–824.5–5.0

Stability and Environmental Persistence

This compound shows moderate environmental resilience:

ParameterResistance Rating (AATCC)
Light Fastness3/5
Wash Fastness2/5
Acid/Alkali Resistance5/5 (fading), 4/5 (stain)

Industrial and Environmental Implications

  • Wastewater treatment : Fe₃O₄@AC/US systems achieve >99% decolorization within 30 minutes, even at high concentrations (300 mg/L) .

  • Toxicity : Breakdown products (e.g., aromatic amines) require secondary treatment to meet discharge standards .

Scientific Research Applications

Direct Red 73 has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in histological staining to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored paper and plastics.

Mechanism of Action

The mechanism of action of Direct Red 73 involves its interaction with various molecular targets. The azo group in the dye can form hydrogen bonds and van der Waals interactions with biological molecules, leading to changes in their structure and function. The dye can also intercalate into DNA, affecting its stability and replication.

Comparison with Similar Compounds

Structural Analogues: Azo Dyes

Acid Red 73 belongs to the azo dye family, characterized by the presence of the -N=N- chromophore. Key structural analogues include:

  • Congo Red (Direct Red 28): A benzidine-based diazo dye with two sulfonate groups.
  • Methyl Orange : A simpler azo dye with one sulfonate group, commonly used as a pH indicator.

Key Differences :

  • Sulfonation Degree : Acid Red 73 has one sulfonate group, while Congo Red has two, influencing solubility and adsorption behavior.
  • Molecular Weight : Acid Red 73 (MW: 502.4 g/mol) is lighter than Congo Red (MW: 696.7 g/mol), affecting diffusion rates in adsorbent matrices.

Functional Analogues: Adsorption Performance

Adsorption capacities of Acid Red 73 and similar dyes vary significantly depending on the adsorbent material. Recent studies highlight the following trends (Table 1):

Table 1: Adsorption Capacities of Acid Red 73 and Similar Dyes

Dye Adsorbent Adsorption Capacity (mg/g) Reference
Acid Red 73 Carbon Nanotube/Chitosan Hydrogel 248.7
Congo Red Activated Carbon 192.3
Methyl Orange Graphene Oxide 149.6
Reactive Red 120 Chitosan Beads 167.4

Key Findings :

  • The carbon nanotube/chitosan hydrogel exhibited the highest adsorption capacity for Acid Red 73 (248.7 mg/g), outperforming activated carbon for Congo Red (192.3 mg/g) .
  • Acid Red 73’s sulfonate group facilitates stronger electrostatic interactions with cationic adsorbents compared to non-sulfonated azo dyes like Methyl Orange .

Environmental Impact and Degradation

  • Soil Interaction: Acid Red 73’s persistence in soil is influenced by enzymatic activity. For instance, phenol oxidase and catalase in alkaline soils enhance its degradation, whereas waterlogged acidic soils (e.g., red soils) reduce enzymatic activity, prolonging its retention .
  • Comparative Toxicity : Acid Red 73 shows higher acute toxicity to aquatic organisms (e.g., Daphnia magna) than Methyl Orange due to its complex aromatic structure .

Research Advancements and Challenges

Adsorbent Innovations

Recent studies emphasize hybrid adsorbents (e.g., carbon nanotube composites) for Acid Red 73 removal, achieving >90% efficiency in aqueous solutions . However, scalability and cost remain barriers compared to traditional adsorbents like activated carbon.

Limitations in Current Studies

  • Most adsorption data derive from idealized lab conditions, lacking validation in industrial wastewater matrices.
  • Direct comparisons between Acid Red 73 and its analogues in multi-dye systems are scarce, limiting practical applicability.

Q & A

Basic Research Questions

Q. What are the established spectroscopic and chromatographic methods for characterizing the purity of Direct Red 73, and how can researchers validate these methods in cross-laboratory settings?

  • Methodological Answer : Use UV-Vis spectroscopy (λ_max verification), HPLC (retention time and peak area analysis), and NMR (structural confirmation). Validate methods through calibration curves with certified standards, spike recovery tests (90–110% recovery range), and inter-laboratory reproducibility trials. Document instrument parameters (e.g., column type, mobile phase) to ensure consistency .

Q. What critical parameters must be controlled during the synthesis of this compound to ensure batch-to-batch reproducibility?

  • Methodological Answer : Monitor reaction temperature (±2°C tolerance), stoichiometric ratios of precursors (e.g., diazo coupling agents), and pH levels during diazotization. Use real-time tracking tools like in-situ FTIR to detect intermediate formation. Publish detailed protocols in supplementary materials, including raw data for key steps (e.g., temperature logs, reagent purity certificates) .

Q. How should researchers conduct a systematic literature review to identify gaps in the application of this compound in emerging biomedical imaging techniques?

  • Methodological Answer : Employ Boolean searches in SciFinder and PubMed using keywords like "this compound AND bioimaging," "azo dye AND fluorescence quenching." Apply citation chaining to trace seminal studies. Use tools like VOSviewer to map research trends and identify understudied areas (e.g., in vivo toxicity profiles or multimodal imaging compatibility) .

Advanced Research Questions

Q. How can researchers design controlled experiments to resolve contradictions in reported degradation pathways of this compound under varying pH conditions?

  • Methodological Answer : Conduct pH-controlled degradation studies (pH 3–11) with LC-MS/MS to identify intermediate byproducts. Compare degradation kinetics using pseudo-first-order models. Employ isotopic labeling (e.g., ¹⁵N) to trace nitrogenous breakdown products. Address discrepancies by reconciling experimental conditions (e.g., light exposure, dissolved oxygen levels) from conflicting studies .

Q. What advanced statistical approaches are recommended for analyzing batch-to-batch variability in this compound’s photostability data across industrial and laboratory-grade samples?

  • Methodological Answer : Apply multivariate ANOVA to assess the impact of synthesis variables (e.g., catalyst purity, drying time) on photostability. Use principal component analysis (PCA) to cluster batches by degradation profiles. Validate models with leave-one-out cross-validation and report confidence intervals for degradation rate constants .

Q. How can researchers quantify the interaction kinetics between this compound and cellulose-based substrates under dynamic temperature conditions?

  • Methodological Answer : Utilize isothermal titration calorimetry (ITC) to measure binding enthalpies at 25°C, 37°C, and 50°C. Model data using the Langmuir adsorption isotherm to calculate association constants (K_a) and thermodynamic parameters (ΔG, ΔH). Correlate findings with atomic force microscopy (AFM) to visualize substrate surface changes .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting data arise, replicate experiments using identical conditions from source studies (e.g., solvent grade, agitation speed) and perform sensitivity analyses to identify critical variables .
  • Reproducibility : Archive raw spectroscopic data (e.g., .dx files for HPLC) in public repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting : Disclose all synthesis modifications and instrument calibrations in supplementary materials to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.